saliniketal B -

saliniketal B

Catalog Number: EVT-1589036
CAS Number:
Molecular Formula: C22H37NO6
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2Z,4E,6S,7S,8R,9R,10R)-10-[(1S,3S,4R,5S)-1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-3-yl]-7,9-dihydroxy-2-(hydroxymethyl)-6,8-dimethylundeca-2,4-dienamide is a sesquiterpenoid.
CID 16104896 is a natural product found in Salinispora arenicola with data available.
Source

Saliniketal B is isolated from marine actinomycetes, a group of bacteria that thrive in oceanic environments. These organisms are recognized as prolific producers of bioactive compounds, which can have significant pharmaceutical applications. The initial identification of saliniketal B was part of a broader effort to explore the chemical diversity offered by marine microorganisms .

Classification

Chemically, saliniketal B belongs to the class of compounds known as dioxabicyclic lactones. Its structure features a unique bicyclic framework that contributes to its biological activity. The compound is classified under natural products with specific interest in its role as an enzyme inhibitor, particularly concerning ornithine decarboxylase, which is involved in polyamine biosynthesis .

Synthesis Analysis

The synthesis of saliniketal B has been achieved through several methodologies, with a notable concise total synthesis reported in recent literature.

Methods and Technical Details

The synthesis involves a series of strategic steps:

  1. Convergent Synthesis: The approach utilizes a convergent strategy to assemble two complex fragments, which are then coupled to form the final product.
  2. Key Reactions:
    • Aldol Coupling: This step is crucial for establishing stereochemistry and constructing the core structure.
    • Cycloisomerization: A platinum(II)-mediated cycloisomerization of alkynediols is employed to create the dioxabicyclo[3.2.1]octane ring system.
    • Fragmentation and Amidation: A one-pot reaction sequence involving desilylation and fragmentation leads to the formation of saliniketal B from the intermediate products.
Molecular Structure Analysis

Structure and Data

Saliniketal B has a complex molecular structure characterized by its bicyclic framework. The molecular formula is C₁₄H₁₈O₃, which reflects the presence of hydroxyl groups and ether linkages within its structure.

Structural Features:

  • Dioxabicyclo[3.2.1]octane Core: This unique feature is critical for its biological activity.
  • Stereochemistry: The stereochemical configuration plays a significant role in its interaction with biological targets.
Chemical Reactions Analysis

Saliniketal B undergoes various chemical reactions that are essential for its synthesis and potential applications:

Reactions and Technical Details

  1. Aldol Reactions: These reactions are employed to construct carbon-carbon bonds while establishing stereocenters.
  2. Cycloisomerization: This reaction transforms linear precursors into cyclic structures, facilitating the formation of the dioxabicyclic core.
  3. Fragmentation Reactions: These reactions are utilized in the final steps to release saliniketal B from its precursors through desilylation and amidation processes.

These reactions highlight the versatility and complexity involved in synthesizing this natural product .

Mechanism of Action

The mechanism by which saliniketal B exerts its biological effects primarily involves inhibition of ornithine decarboxylase.

Process and Data

  • Ornithine Decarboxylase Inhibition: Saliniketal B does not directly inhibit the enzyme but attenuates its induction by tumor promoters, suggesting a regulatory role rather than direct enzymatic interference.
  • Biological Implications: This mechanism indicates potential applications in cancer therapy, particularly in contexts where polyamine metabolism is dysregulated .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Saliniketal B is typically presented as a white or off-white powder.
  • Solubility: It exhibits solubility in organic solvents, which is common for many natural products.

Chemical Properties

  • Stability: The compound demonstrates stability under standard laboratory conditions but may be sensitive to extreme pH or light.
  • Reactivity: Saliniketal B can participate in various chemical reactions typical for organic compounds with hydroxyl and ether functionalities.

Relevant data from analytical studies (such as nuclear magnetic resonance spectroscopy) support these properties and provide insights into its structural characteristics .

Applications

Saliniketal B holds promise for various scientific applications:

  • Cancer Research: Its ability to modulate ornithine decarboxylase activity positions it as a candidate for further investigation in cancer therapeutics.
  • Natural Product Chemistry: As a representative of marine-derived compounds, it contributes to the understanding of bioactive substances sourced from oceanic ecosystems.
  • Pharmacological Studies: Ongoing research aims to elucidate its full range of biological activities and potential therapeutic uses.
Biosynthesis and Natural Origin of Saliniketal B

Ecological Niche of Salinispora arenicola in Marine Actinomycete Communities

Salinispora arenicola is an obligate marine actinomycete first isolated from tropical and subtropical ocean sediments, notably at depths of 1100 m or more [8] [9]. This genus thrives in marine sponges and sediments across the Atlantic, Pacific, and Indian Oceans, forming part of a core chemotype with species-specific metabolite production [3] [9]. S. arenicola exhibits a distinct genomic architecture, with ~10.9% of its 5.8 Mbp genome (strain CNS-205) dedicated to secondary metabolism—a higher percentage than terrestrial Streptomyces [8]. This genomic investment facilitates adaptation to oligotrophic marine environments, where nutrient competition drives secondary metabolite diversification.

Polyketide Synthase (PKS) Pathways in Secondary Metabolite Production

Saliniketal B is assembled via a modular type I polyketide synthase (PKS) pathway. The S. arenicola PKS incorporates a three-carbon starter unit (unlike the AHBA-derived starter in rifamycins), extended by two acetate and five propionate units [1] [6]. This architecture generates a linear polyketide chain that undergoes cyclization to form the signature bicyclic ketal ring. The SA-rif gene cluster (92 kb) encodes 39 open reading frames (ORFs), including the PKS modules (RifA–E) essential for ketide assembly [1] [8]. Bioinformatic analysis confirms no other PKS clusters in S. arenicola align with saliniketal biosynthesis, pinpointing SA-rif as its exclusive genetic source [1].

Shared Biosynthetic Machinery with Rifamycin Antibiotics

Saliniketals and rifamycins co-occur in S. arenicola fermentations and share identical stereochemistry in their polyketide chains [1] [6]. Key studies demonstrate both classes derive from the common intermediate 34a-deoxyrifamycin W (Figure 1) [1] [2]. Disruption of AHBA synthase (sare1255) abolishes production of both metabolites, confirming shared early pathway steps [1].

Table 1: Key Enzymes in Saliniketal/Rifamycin Biosynthesis

GeneAnnotationFunction in PathwayMutant Phenotype
sare1255AHBA synthaseStarter unit biosynthesisNo saliniketal/rifamycin production
sare1246–1250PKS modules (RifA–E)Polyketide chain elongationPathway ablation
sare1259Cytochrome P450 monooxygenaseOxidative rearrangement of 34a-deoxyrifamycin WLoss of saliniketal/rifamycin diversification

Role of Cytochrome P450 Monooxygenase (Sare1259) in Divergent Pathways

The P450 enzyme Sare1259 (EC 1.14.14.1) governs the branch point between rifamycin and saliniketal biosynthesis. It catalyzes dual oxidative rearrangements of 34a-deoxyrifamycin W: one leading to rifamycin ansa-chain formation, the other to saliniketal’s bicyclic ketal via C–N bond cleavage and ring contraction [1] [2]. PCR-directed mutagenesis of sare1259 eliminates both metabolite classes, while chemical complementation with 34a-deoxyrifamycin W restores production [1]. This single-enzyme divergence is unprecedented in microbial polyketide biochemistry.

Isotopic Labeling Studies of Precursor Utilization

Stable isotope feeding (¹³C-acetate, ¹³C-propionate) confirmed the shared polyketide origin. Isotopic enrichment patterns in saliniketal B matched rifamycin’s C15–C28 segment, confirming truncation of the rifamycin precursor at C28 and loss of the AHBA-derived aromatic core [1]. This explains saliniketal’s terminal primary amide—a feature incompatible with rifamycin degradation [6].

Evolutionary Implications of Horizontal Gene Transfer in Marine Actinomycetes

The SA-rif cluster shares >50% sequence identity with the rifamycin cluster in the terrestrial actinomycete Amycolatopsis mediterranei [1] [5]. Notably, S. arenicola lacks nine tailoring genes present in A. mediterranei but harbors six unique genes (e.g., sare1258 Rieske protein). Phylogenetic analysis suggests horizontal gene transfer (HGT) of the rif cluster from soil to marine actinomycetes, followed by evolutionary tinkering [5] [8]. This adaptation enabled S. arenicola to produce both rifamycin antibiotics and the structurally simplified saliniketals, expanding its ecological competitiveness.

Properties

Product Name

saliniketal B

IUPAC Name

(2Z,4E,6S,7S,8R,9R,10R)-10-[(1S,3S,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-3-yl]-7,9-dihydroxy-2-(hydroxymethyl)-6,8-dimethylundeca-2,4-dienamide

Molecular Formula

C22H37NO6

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C22H37NO6/c1-12(7-6-8-16(11-24)21(23)27)18(25)14(3)19(26)15(4)20-13(2)17-9-10-22(5,28-17)29-20/h6-8,12-15,17-20,24-26H,9-11H2,1-5H3,(H2,23,27)/b7-6+,16-8-/t12-,13+,14+,15+,17-,18-,19+,20+,22-/m0/s1

InChI Key

QWSYKJZSJYRUSS-RGQYTZIJSA-N

Synonyms

saliniketal B

Canonical SMILES

CC1C2CCC(O2)(OC1C(C)C(C(C)C(C(C)C=CC=C(CO)C(=O)N)O)O)C

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@@](O2)(O[C@H]1[C@H](C)[C@@H]([C@H](C)[C@H]([C@@H](C)/C=C/C=C(/CO)\C(=O)N)O)O)C

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